3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol dihydrochloride

Solubility Salt Form Selection Assay Reproducibility

3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol dihydrochloride is a heterocyclic building block that combines a piperidine scaffold with a 1,2,3-triazole ring and a tertiary alcohol at the 3-position, supplied as the dihydrochloride salt for enhanced aqueous solubility. The free base (CAS 1934363-59-3) has a molecular weight of 168.20 g/mol, an XLogP of -1.3, three hydrogen bond donors, four hydrogen bond acceptors, a topological polar surface area of 73.8 Ų, and only one rotatable bond, conferring significant conformational restraint.

Molecular Formula C7H14Cl2N4O
Molecular Weight 241.12 g/mol
Cat. No. B12314855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol dihydrochloride
Molecular FormulaC7H14Cl2N4O
Molecular Weight241.12 g/mol
Structural Identifiers
SMILESC1CC(CNC1)(C2=NNN=C2)O.Cl.Cl
InChIInChI=1S/C7H12N4O.2ClH/c12-7(2-1-3-8-5-7)6-4-9-11-10-6;;/h4,8,12H,1-3,5H2,(H,9,10,11);2*1H
InChIKeyCBEIXALJAULCIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol Dihydrochloride: Core Building Block Identity and Physicochemical Baseline for Procurement Decisions


3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol dihydrochloride is a heterocyclic building block that combines a piperidine scaffold with a 1,2,3-triazole ring and a tertiary alcohol at the 3-position, supplied as the dihydrochloride salt for enhanced aqueous solubility [1]. The free base (CAS 1934363-59-3) has a molecular weight of 168.20 g/mol, an XLogP of -1.3, three hydrogen bond donors, four hydrogen bond acceptors, a topological polar surface area of 73.8 Ų, and only one rotatable bond, conferring significant conformational restraint [1]. The dihydrochloride salt form (Sigma-Aldrich ENA465561909) is specified at 90% purity with the salt identity confirmed by chloride counterion data . This compound serves as a versatile intermediate in medicinal chemistry programs targeting aspartic proteases, kinases, and antifungal agents, with its substitution pattern distinct from the more common 4-triazolylpiperidine regioisomers [2].

Why 3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol Dihydrochloride Cannot Be Swapped with Common In-Class Analogs: The Case for Purposeful Selection


The triazolylpiperidine chemical space contains numerous close structural analogs that differ in regioisomerism, N-substitution, and oxidation state, yet these variations produce substantial differences in physicochemical properties, synthetic utility, and biological targeting [1]. The 3-hydroxy substituent on the piperidine ring introduces a tertiary alcohol that is absent in the des-hydroxy analog 3-(1H-1,2,3-triazol-4-yl)piperidine ; this single functional group difference alters hydrogen bonding capacity (3 HBD vs. 2), polarity (XLogP -1.3 vs. an estimated ~ +0.6), and the ability to serve as a handle for further derivatization such as esterification, etherification, or oxidation [1]. Furthermore, substitution at the 3-position of piperidine versus the 4-position yields distinct spatial presentation of the triazole pharmacophore, which is critical in structure-based drug design contexts as documented in renin inhibitor programs where 3,4-trans-substituted triazolylpiperidines and 4-substituted variants exhibit markedly different docking scores and inhibitory potency [2]. Substituting the dihydrochloride salt with the free base compromises aqueous solubility and formulation reproducibility in biological assay workflows . These structural nuances mean that generic interchange within this compound class risks altered reactivity, inconsistent biological readouts, and irreproducible synthetic outcomes.

Quantitative Differentiation Evidence: 3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol Dihydrochloride Versus Closest Analogs


Enhanced Aqueous Solubility: Dihydrochloride Salt Versus Free Base

The dihydrochloride salt of 3-(1H-1,2,3-triazol-4-yl)piperidin-3-ol provides a defined, ionizable form with two chloride counterions per molecule, confirmed by salt data on the certificate of analysis . The free base has a computed XLogP of -1.3 [1], which, while indicating some aqueous miscibility, does not capture the solubility enhancement conferred by salt formation. The dihydrochloride salt is expected to exhibit substantially higher aqueous solubility than the free base owing to ionization of the piperidine nitrogen, a critical factor for preparing stock solutions in biological assays where the free base may require organic co-solvents or sonication [2].

Solubility Salt Form Selection Assay Reproducibility

Hydrogen Bonding and Polarity Differentiation: 3-Hydroxy Substituent Versus Des-Hydroxy Analog

The presence of the tertiary alcohol at the piperidine 3-position distinguishes the target compound from 3-(1H-1,2,3-triazol-4-yl)piperidine (CAS 791756-84-8), which lacks this functionality. The target compound has 3 hydrogen bond donors and 4 hydrogen bond acceptors [1], compared to 2 HBD and 3 HBA for the des-hydroxy analog . The XLogP difference is significant: -1.3 for the target free base [1] versus an estimated LogP of approximately +0.6 for the des-hydroxy analog , representing a ~30-fold difference in theoretical octanol-water partition coefficient.

Hydrogen Bonding Lipophilicity Target Engagement

Conformational Restriction: Single Rotatable Bond Versus N-Alkylated Analogs

The target compound possesses only 1 rotatable bond (the C-C linkage between piperidine and triazole rings) [1], making it one of the most conformationally restricted building blocks in the triazolylpiperidine series. In contrast, the N-isopropyl analog 3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol dihydrochloride (CAS 1803567-56-7) introduces an additional isopropyl rotor with 2 additional rotatable bonds (minimum 3 total), increasing conformational freedom and entropic penalty upon binding . The N-unsubstituted triazole NH in the target compound also preserves a hydrogen bond donor site on the triazole ring, which is alkylated and blocked in the N-isopropyl analog .

Conformational Rigidity Entropic Binding Docking Precision

Regioisomeric Differentiation: 3-Substituted Versus 4-Substituted Triazolylpiperidine Scaffolds in Renin Inhibition

The 3-triazolylpiperidine regioisomer (target compound scaffold) presents the triazole ring at a different spatial orientation relative to the piperidine nitrogen compared to 4-triazolylpiperidine derivatives. In the context of aspartic protease inhibition, patent EP2614823A1 explicitly differentiates between 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazolylpiperidine derivatives, noting that the regiochemistry at the triazole ring and the substitution position on piperidine are critical determinants of renin inhibitory potency [1]. The target compound's 3-substitution pattern, combined with the 3-hydroxyl group, creates a 1,3-relationship between the triazole and the hydroxyl on the piperidine ring, a pharmacophoric arrangement distinct from the 4-triazolyl series where the triazole is typically trans to a 3-substituent [2]. Specific IC50 values for renin inhibition by (±)-trans-3-methoxy-4-(1-phenethyl-1H-1,2,3-triazol-4-yl)piperidine and related 4-triazolyl compounds have been reported in the patent literature, establishing that the 4-substituted series produces measurable renin inhibition [1]; the 3-substituted regioisomer offers an underexplored vector for inhibitor design.

Renin Inhibition Regioisomerism Structure-Activity Relationship

Triazole NH as a Synthetic Diversification Handle Versus N-Substituted Analogs

The target compound retains an unsubstituted NH on the 1,2,3-triazole ring, which serves as a site for N-functionalization via alkylation, arylation, or acylation chemistry [1]. This is in direct contrast to the N-isopropyl analog (CAS 1803567-56-7) where this position is permanently blocked . The ability to further derivatize the triazole NH enables late-stage diversification of lead compounds without resynthesizing the entire scaffold. The triazole NH also participates as a hydrogen bond donor, which is lost upon N-alkylation [1]. In the context of the Huisgen cycloaddition (click chemistry) used to assemble these scaffolds, the target compound represents the product of azide-alkyne cycloaddition without subsequent N-alkylation, providing maximum downstream synthetic flexibility [2].

Click Chemistry N-Functionalization Building Block Utility

Purity Specification and Vendor Documentation: 90% Assay Versus Undefined or Lower-Purity Alternatives

The dihydrochloride salt distributed through Sigma-Aldrich (Enamine catalog) carries a defined purity specification of 90% with salt data confirming the chloride counterion identity . This documented purity level, combined with available Certificates of Analysis (COA) and Material Safety Data Sheets (MSDS), provides procurement traceability that may not be available for the same compound sourced from non-validated vendors. In contrast, the free base form (CAS 1934363-59-3) is listed by multiple suppliers without consistently published purity specifications; for example, AKSci lists the free base at 95% purity but without salt form characterization . The defined salt stoichiometry and purity of the dihydrochloride reduce the risk of variable stoichiometry in downstream reactions where precise molar equivalents are critical.

Purity Quality Control Reproducibility

Optimal Research and Industrial Application Scenarios for 3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol Dihydrochloride Based on Quantitative Evidence


Medicinal Chemistry: Late-Stage Diversification of Triazole-Containing Lead Compounds

The unsubstituted triazole NH and tertiary alcohol provide two orthogonal derivatization handles, enabling sequential functionalization without protecting group manipulation. This is supported by the presence of 3 H-bond donors and the synthetic precedent established in the N-functionalized piperidine-triazole series [1]. The dihydrochloride salt form ensures consistent solubility in polar aprotic solvents (DMF, DMSO) commonly used for alkylation and acylation reactions, while the single rotatable bond minimizes conformational uncertainty in docking studies.

Structure-Based Drug Design Targeting Aspartic Proteases or Kinases

The 3-triazolyl substitution pattern provides a regioisomeric alternative to the more extensively explored 4-triazolylpiperidine series, which has established renin inhibitory activity in patent literature [2]. The geminal arrangement of the triazole and hydroxyl groups at the piperidine 3-position creates a unique pharmacophoric geometry that may engage catalytic aspartate residues or hinge-region residues in kinases through a hydrogen bonding network distinct from the 4-substituted series [2].

Chemical Biology Probe Synthesis Requiring Defined Salt Stoichiometry

For applications requiring precise molar concentrations—such as SPR (surface plasmon resonance), ITC (isothermal titration calorimetry), or cellular thermal shift assays (CETSA)—the dihydrochloride salt with documented 90% purity and confirmed chloride counterion stoichiometry provides the batch-to-batch consistency necessary for quantitative biophysical measurements . The enhanced aqueous solubility of the salt form relative to the free base (class-level inference, ~10-fold improvement expected) facilitates preparation of concentrated stock solutions without organic co-solvents that may perturb protein structure.

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 168.20 Da (free base), 1 rotatable bond, 3 HBD, 4 HBA, and TPSA of 73.8 Ų, this compound adheres to the 'rule of three' guidelines for fragment libraries (MW < 300, HBD ≤ 3, HBA ≤ 3, clogP ≤ 3) with the exception of HBA count (4 vs. ideal ≤3) [3]. The low conformational flexibility (1 rotatable bond) maximizes the enthalpic contribution to binding, a desirable feature for fragment hit optimization where linking or growing strategies are employed.

Quote Request

Request a Quote for 3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.